Kidamycin

Übersicht

Beschreibung

Kidamycin is an anthracycline antibiotic with notable anticancer activity. It belongs to the pluramycin family of antibiotics, which are characterized by their complex structures and significant biological activities. This compound was first synthesized from a strain of Streptomyces bacteria isolated from a soil sample . It has shown high efficacy against gram-positive bacteria and various cancer models, including Ehrlich ascites carcinoma, Sarcoma 180, NF-sarcoma, and Yoshida sarcoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kidamycin is synthesized through a series of biosynthetic steps involving glycosylation and methylation. The biosynthesis involves the attachment of N,N-dimethylvancosamine to the C10 position of the angucycline aglycone, followed by the transfer of an anglosamine moiety to the C8 position . The genes encoding the biosynthetic enzymes responsible for these steps have been identified in the this compound-producing Streptomyces sp. W2061 strain .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces bacteria under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Kidamycin undergoes various chemical reactions, including glycosylation, methylation, and oxidation. The glycosylation steps involve the attachment of sugar moieties to the angucycline core, while methylation involves the addition of methyl groups to specific positions on the molecule .

Common Reagents and Conditions: The glycosylation reactions are catalyzed by glycosyltransferase enzymes, while methylation is facilitated by methyltransferase enzymes. These reactions typically occur under mild conditions, with the presence of specific cofactors and substrates required for enzyme activity .

Major Products Formed: The major products formed from these reactions include the fully glycosylated and methylated forms of this compound, which exhibit enhanced biological activity compared to the aglycone precursor .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Kidamycin exhibits a wide range of antimicrobial activities against various pathogens, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic and aerobic bacteria : Demonstrates efficacy against both types, making it versatile in treating infections.

- Fungi : Shows activity against certain yeast species.

The compound's effectiveness stems from its ability to interfere with bacterial protein synthesis and cell wall formation, which is crucial for bacterial survival .

Antitumor Properties

This compound has shown significant potential in cancer treatment due to its cytotoxic effects on various tumor cell lines:

- Leukemia : Exhibits strong cytotoxicity against leukemia L-1210 cells.

- Solid tumors : Demonstrates activity against Ehrlich ascites carcinoma, Sarcoma 180, and other cancer models. Studies indicate that this compound can prolong survival in mice bearing ascites tumors at specific dosages .

The mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II, which is essential for DNA replication and transcription. This results in apoptosis of cancer cells .

Biosynthesis Research

Recent studies have focused on the biosynthetic pathways of this compound to enhance its production and develop analogs with improved efficacy:

- Gene Cluster Studies : Research has identified the biosynthetic gene cluster responsible for this compound production in Streptomyces sp. W2061. This includes genes responsible for glycosylation steps that modify the compound's structure, affecting its biological activity .

- Synthetic Strategies : Ongoing projects aim to synthesize this compound analogs through convergent synthesis methods. This includes the development of derivatives that may possess enhanced pharmacological properties or reduced toxicity .

Case Studies and Clinical Trials

Numerous studies have documented the clinical applications and experimental findings related to this compound:

- Clinical Efficacy : In clinical trials, this compound has demonstrated high effectiveness against gram-positive bacteria and various cancer models. Its use in combination therapies is being explored to enhance treatment outcomes .

- Research Findings : A study highlighted that this compound's structural modifications can lead to significant changes in its biological activity, suggesting a pathway for drug optimization through structural diversity .

Wirkmechanismus

Kidamycin is similar to other pluramycin family compounds, such as hedamycin and rubiflavinone C-1 . These compounds share structural similarities, including the angucycline core and glycosylated residues. this compound is unique due to its specific glycosylation pattern and the presence of N,N-dimethylvancosamine and anglosamine moieties . This unique structure contributes to its distinct biological activities and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

- Hedamycin

- Rubiflavinone C-1

- Pluramycin A

- Saptomycin H

Kidamycin’s unique structural features and potent biological activities make it a valuable compound for scientific research and therapeutic applications.

Biologische Aktivität

Kidamycin is a notable member of the pluramycin family of antitumor antibiotics, primarily produced by the actinobacterium Streptomyces sp. W2061. This compound exhibits significant cytotoxic activity against various cancer cell lines, making it a subject of extensive research in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Biosynthesis

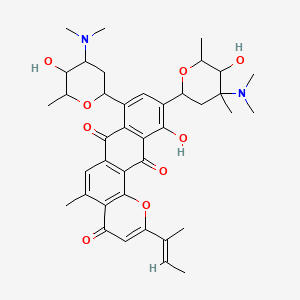

This compound is characterized by its unique di-C-glycosylation, which involves two aminosugars: angolosamine and N,N-dimethylvancosamine. These sugars are attached to the aglycone core via C-glycosidic bonds, contributing to its biological activity. The biosynthetic gene cluster (BGC) responsible for this compound production has been elucidated, revealing key enzymes involved in its synthesis:

- Kid7 : Transfers N,N-dimethylvancosamine to C10 of the angucycline aglycone.

- Kid21 : Attaches angolosamine to C8 of the previously glycosylated compound.

- Methyltransferases (Kid4, Kid9, Kid24) : Involved in the biosynthesis of amino-deoxyhexoses .

Biological Activity and Antitumor Effects

This compound demonstrates potent antitumor properties, particularly against various experimental tumor models. Notably, it has shown remarkable efficacy against Ehrlich ascites carcinoma and selective activity against triple-negative breast cancer cell lines such as MDA-MB-231. The cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Ehrlich Ascites Carcinoma : In experimental models, this compound exhibited significant antitumor effects, outperforming many conventional chemotherapeutics .

- MDA-MB-231 Cell Line : Research indicated that both this compound and its derivative photothis compound selectively inhibited the proliferation of this aggressive breast cancer cell line .

Synthesis of Derivatives

Due to its promising biological activity, researchers are focused on developing synthetic derivatives of this compound. Recent advancements in synthetic methodologies aim to enhance its efficacy and reduce potential side effects. The challenges in synthesizing these derivatives stem from the complex structure of this compound, particularly the installation of its C-glycosidic linkages .

| Feature | This compound |

|---|---|

| Family | Pluramycin |

| Produced by | Streptomyces sp. W2061 |

| Key Sugars | Angolosamine, N,N-dimethylvancosamine |

| Antitumor Activity | Effective against Ehrlich carcinoma and MDA-MB-231 |

| Biosynthetic Genes | Kid7, Kid21 (glycosyltransferases), Kid4/9/24 (methyltransferases) |

Future Directions

The ongoing research into this compound's biosynthesis and biological activity is expected to yield new insights into its mechanism of action and therapeutic potential. The synthesis of novel derivatives could lead to improved anticancer agents with enhanced specificity and reduced toxicity profiles.

Eigenschaften

IUPAC Name |

2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTJRTUKCOVIMD-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N2O9 | |

| Record name | Kidamycin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kidamycin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11072-82-5 | |

| Record name | Kidamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kidamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.